molecular formula C7H13NO B12272093 (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

Cat. No.: B12272093
M. Wt: 127.18 g/mol
InChI Key: WWPSNCRLHCSSDS-RQJHMYQMSA-N
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Description

Overview of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic compounds are a fascinating class of molecules characterized by two rings sharing three or more atoms, creating a distinctive bridged structure. u-szeged.hu This arrangement imparts a high degree of rigidity compared to their fused or spirocyclic counterparts, a feature that has profound implications for their chemical reactivity and biological activity. u-szeged.hu

The systematic naming of bicyclic compounds follows the IUPAC nomenclature system, which provides a clear and unambiguous description of their structure. researchgate.net The parent name of the alkane is determined by the total number of carbon atoms in the two rings. semanticscholar.org The prefix "bicyclo" indicates the presence of two rings. nih.gov This is followed by a set of numbers in square brackets, [X.Y.Z], which represent the number of atoms in the bridges connecting the two "bridgehead" atoms—the atoms common to both rings. nih.govnih.gov These numbers are arranged in descending order. u-szeged.hu

For a bicyclo[4.2.1]nonane system, the name indicates a total of nine atoms forming the bicyclic framework. The bridges connecting the two bridgehead atoms consist of four, two, and one atom, respectively.

FeatureDescription
Parent Name Nonane (B91170) (indicating 9 atoms in the bicyclic system)
Prefix Bicyclo
Bridge Lengths [4.2.1] (Four, two, and one atom bridges)

The incorporation of heteroatoms, such as nitrogen (aza) and oxygen (oxa), into bicyclic frameworks dramatically expands their chemical diversity and utility. These heteroatoms can influence the physicochemical properties of the molecule, including its polarity, solubility, and ability to participate in hydrogen bonding. The presence of nitrogen and oxygen atoms within the bridged structure of 9-oxa-3-azabicyclo[4.2.1]nonane introduces specific sites for chemical modification and interaction with biological targets. website-files.comnih.gov The search for novel heterobicyclic compounds remains an active area of interest in medicinal chemistry. nih.gov

The Unique Stereochemical Profile of (1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a compound. For polycyclic structures like (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane, the defined stereochemistry is of paramount importance.

The specific spatial arrangement of atoms in a molecule can dictate how it interacts with chiral biological macromolecules such as enzymes and receptors. Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. bldpharm.com Therefore, the ability to synthesize a single, specific stereoisomer, such as the (1S,6R) configuration, is crucial for developing safe and effective therapeutic agents. bldpharm.com The rigid nature of bridged bicyclic systems helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency. thieme-connect.com

The (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane framework serves as a valuable chiral scaffold in advanced chemical synthesis. Chiral scaffolds are core molecular structures with defined stereochemistry that can be elaborated to produce a variety of complex target molecules. thieme-connect.comtheanalyticalscientist.comresearchgate.net The use of such scaffolds allows for the introduction of new functionalities while maintaining the desired three-dimensional arrangement.

Bridged heterocyclic systems are increasingly utilized in drug discovery to create molecules with improved pharmacokinetic properties. website-files.comsmolecule.com The three-dimensional nature of these scaffolds can lead to enhanced metabolic stability and reduced lipophilicity, which are desirable characteristics for drug candidates. website-files.com The synthesis of derivatives of the 9-oxa-3-azabicyclo[4.2.1]nonane core has been achieved through various methods, including stereoselective techniques that ensure the formation of a single desired diastereomer. u-szeged.hu These synthetic strategies often involve intramolecular cycloaddition reactions. u-szeged.hu The availability of such enantiomerically pure building blocks is a significant asset in the development of new therapeutic agents. u-szeged.hu

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

WWPSNCRLHCSSDS-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H]2CNCC[C@@H]1O2

Canonical SMILES

C1CC2CNCCC1O2

Origin of Product

United States

Advanced Synthetic Methodologies for 1s,6r 9 Oxa 3 Azabicyclo 4.2.1 Nonane and Its Stereoisomers

Comprehensive Retrosynthetic Analysis

A thorough retrosynthetic analysis is crucial for devising efficient and stereocontrolled synthetic routes to complex target molecules like (1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane. This process involves mentally deconstructing the molecule into simpler, readily available starting materials through a series of logical bond disconnections.

Strategic Disconnections for the Bicyclo[4.2.1]nonane Skeleton

The core structure of 9-oxa-3-azabicyclo[4.2.1]nonane presents several strategic disconnections. A primary approach involves the disconnection of the ether linkage and one of the carbon-nitrogen bonds, which points towards an intramolecular cyclization of a suitably functionalized eight-membered ring precursor or a linear chain.

A highly effective retrosynthetic strategy is the intramolecular [3+2] cycloaddition. This disconnection breaks the C1-N2 and C5-O bonds (in the case of the analogous 1-aza isomer) or corresponding bonds in the 3-aza isomer, leading back to an acyclic ω-unsaturated nitrone. This disconnection is particularly powerful as it simplifies the complex bicyclic system into a more manageable linear precursor, where stereochemistry can be effectively controlled.

Another key disconnection strategy involves a transannular cyclization. Here, the ether bridge is conceptually broken, revealing a cyclooctene (B146475) precursor with appropriately positioned hydroxyl and amino functionalities. The formation of the bicyclic system then relies on an intramolecular nucleophilic attack of the hydroxyl group onto an activated double bond or an epoxide within the eight-membered ring.

Finally, transition metal-catalyzed cycloadditions offer a distinct retrosynthetic pathway. For instance, a [6π+2π] cycloaddition can be envisaged between an azepine derivative and an alkyne, directly assembling the 9-azabicyclo[4.2.1]nonane core. nih.gov

Enantioselective and Diastereoselective Retrosynthetic Pathways

To achieve the specific (1S,6R) stereochemistry, the retrosynthetic analysis must incorporate elements of stereocontrol. In the context of the intramolecular nitrone cycloaddition, the chirality of the final product is traced back to the stereocenters present in the acyclic nitrone precursor. This leads to the selection of a chiral starting material from the "chiral pool," a collection of abundant, enantiopure natural products.

For the (1S,6R) target, a retrosynthetic pathway originating from a naturally occurring sugar, such as D-glucose, is highly advantageous. The inherent chirality of the sugar is transferred through a series of stereospecific reactions to the ω-unsaturated nitrone intermediate, which then undergoes a diastereoselective intramolecular cycloaddition to furnish the desired enantiopure bicyclic product. The facial selectivity of the cycloaddition is influenced by the existing stereocenters in the tether connecting the nitrone and the alkene, as well as the reaction conditions.

Enantioselective and Diastereoselective Synthetic Approaches

Building upon the retrosynthetic blueprints, several forward synthetic strategies have been developed to access the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton with high levels of stereocontrol.

Chiral Pool Derived Syntheses

The use of readily available, enantiomerically pure starting materials from nature, known as the chiral pool, is a cornerstone of modern asymmetric synthesis. Sugars, in particular, are versatile chiral building blocks for the synthesis of complex heterocyclic compounds.

The synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, close analogs of the target compound, has been successfully achieved using D-glucose and D-galactose as chiral precursors. u-szeged.huacs.org These syntheses exemplify how the stereochemical information embedded in the carbohydrate starting material can be effectively translated to the final bicyclic product.

In a representative example, methyl α-D-glucopyranoside is converted in several steps to an ω-unsaturated hydroxylamine (B1172632). u-szeged.hu This key intermediate contains the necessary functionalities and stereocenters derived from the parent sugar. Condensation of this hydroxylamine with an aldehyde, such as 2-(benzyloxy)acetaldehyde, generates a transient ω-unsaturated nitrone. u-szeged.huacs.org This nitrone then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition to form the bicyclic framework.

The choice of the aldehyde component can have a dramatic effect on the diastereoselectivity of the cycloaddition. For instance, using a 2-furyl substituent resulted in a mixture of three diastereomers, whereas a benzyloxymethyl substituent led to the formation of a single diastereomer. u-szeged.hu

Starting MaterialAldehydeDiastereomeric RatioReference
D-Glucose derivative2-Furaldehyde3:1:1 u-szeged.hu
D-Glucose derivative2-(Benzyloxy)acetaldehydeSingle diastereomer u-szeged.hu
D-Galactose derivativeMethyl glyoxylate3:1 u-szeged.hu

This interactive table summarizes the effect of the aldehyde component on the diastereoselectivity of the intramolecular 1,3-dipolar cycloaddition.

The key intermediates in these chiral pool syntheses are the optically active, polyhydroxylated ω-unsaturated nitrones. The stereochemistry of the newly formed stereocenters in the bicyclic product is dictated by the configuration of the existing stereocenters in this intermediate. u-szeged.hu

The intramolecular 1,3-dipolar cycloaddition of these nitrones proceeds via a concerted mechanism. The facial selectivity of the cycloaddition, which determines the final diastereomeric outcome, is influenced by steric and electronic factors within the transition state. For example, in the cycloaddition of a nitrone derived from methyl D-galactopyranoside and methyl glyoxylate, two major diastereomers are formed in a 3:1 ratio. u-szeged.hu Detailed 2D NMR studies, including NOESY experiments, have been used to elucidate the stereochemistry of the resulting cycloadducts. u-szeged.hu

The diastereoselectivity of these cycloadditions can also be significantly influenced by the reaction solvent. Research has shown that conducting the cycloaddition in an achiral ionic liquid can improve the diastereomeric ratio from 3:1 to 8:1. u-szeged.hu Furthermore, the use of a chiral ionic liquid can lead to the exclusive formation of a single diastereomer in high yield. u-szeged.hu This highlights the crucial role of the reaction medium in modulating the transition state geometry of the cycloaddition.

SolventDiastereomeric Ratio (15:16)Yield (%)Reference
Toluene3:164 u-szeged.hu
Achiral Ionic Liquid8:171 u-szeged.hu
Chiral Ionic Liquid>99:1 (single diastereomer 15)79 u-szeged.hu

This interactive table illustrates the influence of the reaction medium on the diastereoselectivity and yield of the intramolecular 1,3-dipolar cycloaddition of a D-galactose-derived nitrone.

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in cyclization reactions represents a cornerstone of modern synthetic chemistry, enabling the direct formation of chiral cyclic structures from achiral or racemic precursors. These methods are particularly crucial for constructing the stereochemically rich 9-oxa-3-azabicyclo[4.2.1]nonane core, where the precise spatial arrangement of atoms is critical. Strategies involving intramolecular reactions are especially powerful, as they leverage substrate control to dictate the stereochemical outcome of the newly formed chiral centers.

Intramolecular 1,3-Dipolar Cycloadditions for Azabicyclic Formation

Intramolecular 1,3-dipolar cycloaddition is a robust method for constructing five-membered heterocyclic rings, which, when applied intramolecularly, yields complex bicyclic systems. wikipedia.orgpsu.edu This reaction involves a molecule containing both a 1,3-dipole (such as a nitrone or an azomethine ylide) and a dipolarophile (typically an alkene or alkyne). wikipedia.org The ensuing cyclization is often highly stereoselective, providing a direct route to azabicyclic frameworks.

A notable application of this strategy is in the synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonane derivatives, which serve as analogues for the target scaffold. u-szeged.hunih.gov In this approach, ω-unsaturated nitrones, generated in situ from the condensation of chiral ω-unsaturated hydroxylamines (often derived from sugars like methyl α-D-glucopyranoside) and aldehydes, undergo spontaneous intramolecular cycloaddition. u-szeged.hunih.gov The inherent chirality of the sugar-derived backbone directs the stereochemical course of the cycloaddition, leading to the formation of a single diastereomer of the bicyclic product. u-szeged.hunih.gov

The diastereoselectivity of these cycloadditions can be profoundly influenced by the reaction conditions and the nature of the substituents. u-szeged.hu For instance, research has shown that conducting the reaction in an ionic liquid can significantly enhance the diastereomeric ratio compared to conventional organic solvents. u-szeged.hunih.gov This highlights the tunability of the reaction to achieve high levels of stereocontrol. The exclusive endo-diastereoselection observed in some intramolecular cycloadditions underscores the high degree of stereocontrol achievable with this method, which is often unique to the intramolecular process. nih.gov

Table 1: Influence of Solvent on Diastereoselectivity in an Intramolecular 1,3-Dipolar Cycloaddition

Starting Materials Solvent Diastereomeric Ratio (15:16) Reference
Nitrone from methyl D-galactopyranoside and methyl glyoxylate Toluene 3:1 u-szeged.hunih.gov
Nitrone from methyl D-galactopyranoside and methyl glyoxylate Achiral Ionic Liquid 8:1 u-szeged.hunih.gov
Lewis Acid Mediated Intramolecular Mannich Reactions

The intramolecular Mannich reaction is a powerful carbon-carbon bond-forming reaction used for the synthesis of nitrogen-containing heterocycles. nih.gov The reaction involves the cyclization of a substrate bearing both an amine and an enolizable carbonyl group (or a precursor). A key step is the acid-catalyzed formation of an iminium ion, which is then intramolecularly attacked by the enol or enolate to form the cyclic product. organic-chemistry.org

Lewis acids play a crucial role in this transformation. They act as catalysts to promote the formation of the reactive iminium ion intermediate from an amine and a carbonyl component, and can influence the stereoselectivity of the subsequent cyclization. organic-chemistry.orgorganic-chemistry.org Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·Et₂O) are effective in mediating these reactions under mild conditions. organic-chemistry.orgorganic-chemistry.org

In the context of synthesizing the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton, a hypothetical substrate such as a δ-amino cyclooctenone could undergo a Lewis acid-mediated intramolecular Mannich reaction. The Lewis acid would activate the ketone, facilitating the formation of an iminium ion with the tethered amine. Subsequent intramolecular attack by the enolate would forge the new carbon-carbon bond, establishing the bicyclic framework. The stereochemical outcome of such a cyclization is often dictated by the transition state geometry, which can be influenced by the choice of Lewis acid and reaction conditions. This methodology has been successfully applied to the asymmetric synthesis of related polysubstituted piperidines. nih.gov

Transannular O-Heterocyclization and Related Processes

Transannular reactions are intramolecular reactions that occur across a medium-sized ring (typically 8-11 membered), forming a new bond between two non-adjacent atoms. This strategy is particularly effective for constructing bicyclic systems from monocyclic precursors. Transannular O-heterocyclization, the formation of an ether linkage across a ring, is a key method for synthesizing the 9-oxabicyclo[4.2.1]nonane and related [3.3.1] skeletons. researchgate.net

The synthesis of the core 9-azabicyclo[4.2.1]nonane ring system can be achieved via the intramolecular cyclization of cis-1,4-aminocyclooctanols. le.ac.uk In this process, the nitrogen atom attacks a carbon atom across the eight-membered ring, leading to the formation of the characteristic bicyclic structure. The cis-stereochemistry of the starting aminocyclooctanol is crucial for achieving the desired [4.2.1] bicyclic topology. le.ac.uk

Similarly, the oxygen-containing bridge can be installed via transannular reactions. For example, the reaction of (Z,Z)-1,5-cyclooctadiene with N-bromosuccinimide (NBS) and water results in the formation of endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, demonstrating a highly stereoselective transannular brometherification. researchgate.net These processes highlight the utility of harnessing the conformational properties of cyclooctane (B165968) derivatives to direct the formation of complex bicyclic architectures with high stereocontrol.

Aminomercuration and Related Metal-Mediated Cyclizations

Metal-mediated cyclizations, particularly those involving mercury, provide a powerful and regioselective method for the synthesis of heterocyclic compounds. Intramolecular aminomercuration involves the addition of a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), to an unsaturated amine. beilstein-journals.orgnih.gov This addition is followed by the intramolecular attack of the nitrogen atom onto the activated double bond, forming a C-Hg bond and a new ring. The resulting organomercury intermediate is then reductively demercurated, typically with sodium borohydride (B1222165) (NaBH₄), to yield the saturated azabicyclic product. nih.gov

This methodology has been successfully employed to construct the 9-azabicyclo[4.2.1]nonane skeleton. For instance, the aminomercuration of a trans-amino alcohol derived from cyclooctene leads directly to a (1R,2R,6R)-9-benzyl-9-azabicyclo[4.2.1]nonan-2-ol derivative. beilstein-journals.orgnih.gov Similarly, N-substituted cyclooctenyl aziridines undergo intramolecular mercuration and subsequent reduction to afford N-substituted 9-azabicyclo[4.2.1]nonanes. researchgate.net

The regioselectivity of these cyclizations, determining whether the [4.2.1] or [3.3.1] bicyclic system is formed, can often be controlled by the reaction conditions. For the related oxymercuration of 4-cycloocten-1-ol, the presence of sodium acetate was found to favor the formation of the 9-oxabicyclo[4.2.1]nonane product. beilstein-journals.orgnih.gov

Table 2: Examples of Metal-Mediated Cyclizations for Bicyclo[4.2.1]nonane Systems

Substrate Reagents Product Skeleton Reference
4-Cycloocten-1-ol 1. Hg(OAc)₂, NaOAc; 2. NaBH₄ 9-Oxabicyclo[4.2.1]nonane beilstein-journals.orgnih.gov
trans-Amino alcohol 1. Hg(OAc)₂; 2. NaBH₄ 9-Azabicyclo[4.2.1]nonane beilstein-journals.orgnih.gov

Crystallization-Induced Diastereomer Transformation (CIDT) for Chiral Resolution

Crystallization-Induced Diastereomer Transformation (CIDT) is a dynamic resolution technique that can theoretically convert an entire racemic mixture into a single, desired enantiomer, thus overcoming the 50% yield limit of classical resolution. princeton.eduwikipedia.org The process relies on the combination of diastereomer formation, in-solution equilibration (epimerization), and selective crystallization. iupac.org

The strategy involves two main stages:

Diastereomer Formation : A racemic mixture of a chiral compound (or a suitable precursor) is reacted with an enantiomerically pure resolving agent to form a mixture of two diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org

Equilibration and Selective Crystallization : The key to CIDT is that the two diastereomers can interconvert in solution, establishing an equilibrium. If the conditions are chosen such that one diastereomer is significantly less soluble than the other, it will selectively crystallize. As it precipitates, the equilibrium in the solution is disturbed. According to Le Châtelier's principle, the equilibrium will shift to replenish the crystallized diastereomer, leading to the eventual transformation and crystallization of the entire mixture as a single, pure diastereomer. iupac.org

For this technique to be applicable to the synthesis of (1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane, an intermediate in the synthetic pathway must possess a stereocenter that can be epimerized under the reaction conditions. By selecting an appropriate chiral resolving agent (e.g., a chiral acid or base to form diastereomeric salts), it is possible to resolve the racemic intermediate, providing an enantiomerically pure building block for the final target molecule.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of traditional organic chemistry. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal tools for asymmetric synthesis and kinetic resolution.

In the context of producing enantiopure bicyclic compounds, enzymatic kinetic resolution is a widely used strategy. This approach can be applied to a racemic intermediate in the synthesis of (1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane. For example, in the synthesis of the related 9-oxabicyclo[4.2.1]nonane framework, lipases have been used to resolve racemic diols and their corresponding diacetates. researchgate.net

The process can work in two ways:

Enantioselective Hydrolysis : A racemic mixture of a diacetate precursor is treated with a lipase (B570770), such as lipase from Candida antarctica (CAL) or Candida rugosa (CRL). The enzyme selectively hydrolyzes one enantiomer of the diacetate to the corresponding diol, leaving the other diacetate enantiomer unreacted. researchgate.net

Enantioselective Acetylation : Conversely, a racemic diol can be treated with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme will selectively acetylate one enantiomer, leaving the other diol untouched. researchgate.net

In both cases, the resulting mixture of products (e.g., an enantiopure diol and an enantiopure diacetate) can be readily separated by standard chromatographic techniques. The separated enantiopure intermediate can then be carried forward through subsequent chemical steps to afford the final target, (1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane, in high enantiomeric purity.

Table 3: Chemoenzymatic Resolution of Bicyclic Diol/Diacetate Precursors

Substrate Enzyme Reaction Type Outcome Reference
Racemic Diacetate (±)-7 Candida antarctica Lipase (CAL) Hydrolysis Formation of one enantiopure diol and recovery of the other enantiopure diacetate researchgate.net
Lipase-Catalyzed Kinetic Resolution and Transformations

Biocatalysis, especially employing lipases, presents a mild and highly selective strategy for obtaining enantiopure compounds. Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of esters and the acetylation of alcohols, making them ideal for the kinetic resolution of racemic mixtures.

In the synthesis of related 9-oxabicyclo[3.3.1]nonane systems, lipases have been successfully used to resolve racemic diols and their corresponding diacetates. For instance, mixtures of meso-endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and racemic (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, synthesized from cycloocta-1,5-diene (B8815838), can be separated using this method. researchgate.net The corresponding diacetates are subjected to enantioselective hydrolysis with microbial lipases, such as those from Candida antarctica (CAL) or Candida rugosa (CRL). researchgate.net This process selectively hydrolyzes one enantiomer of the diacetate, allowing for the separation of the unreacted enantiomer. researchgate.net

Conversely, lipase-catalyzed acetylation of the diols with an acyl donor like vinyl acetate can also achieve enantiomeric separation. researchgate.net The lipases often exhibit a preference for a specific stereoisomer. For example, in the resolution of (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, lipases have been shown to selectively acetylate the (R)-enantiomer. researchgate.netresearchgate.net A similar strategy applied to racemic exo,exo-9-oxabicyclo[3.3.1]nonane-2,6-diol with CRL resulted in the preferential formation of the S-isomer.

The table below summarizes the use of lipases in the kinetic resolution of bicyclic diols and their derivatives, highlighting the enzyme source and the stereochemical outcome.

SubstrateEnzymeReaction TypeSelectivityReference
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetateCandida antarctica Lipase (CAL)HydrolysisEnantioselective researchgate.net
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetateCandida rugosa Lipase (CRL)HydrolysisEnantioselective researchgate.net
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diolCandida rugosa Lipase (CRL)Acetylation(R)-enantiomer researchgate.netresearchgate.net
(±)-exo,exo-9-Oxabicyclo[3.3.1]nonane-2,6-diolCandida rugosa Lipase (CRL)Acetylation(S)-enantiomer
Racemic N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diolCandida rugosa Lipase (CRL)Kinetic Resolution(1R,2R,5R,6R)-enantiomer researchgate.net
Other Biocatalytic Approaches to Enantiopure Bicyclic Scaffolds

Beyond lipases, other biocatalytic methods are being explored for the synthesis of enantiopure bicyclic compounds. While specific examples for (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane are not extensively detailed in the provided results, the general principles of biocatalysis suggest potential avenues. For instance, the use of hydroxylases to introduce stereocenters is a known strategy. sigmaaldrich.com Additionally, biocatalytic amination of cyclic ketones could provide a direct route to chiral amines. The application of these and other enzymatic transformations represents a promising area for future research in the synthesis of enantiopure 9-oxa-3-azabicyclo[4.2.1]nonane derivatives.

Mechanistic Investigations of Ring-Forming Reactions

Understanding the mechanisms of the reactions used to construct the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton is crucial for optimizing existing synthetic routes and developing new ones.

Elucidation of Pericyclic Reaction Mechanisms (e.g., Cycloadditions)

Pericyclic reactions, particularly cycloadditions, are powerful tools for the construction of cyclic and bicyclic systems. The synthesis of the 9-oxa-3-azabicyclo[4.2.1]nonane core and its analogues often involves these types of reactions.

One key approach is the intramolecular 1,3-dipolar cycloaddition of ω-unsaturated nitrones. acs.org This method has been used to produce polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereoisomers. acs.org The reaction proceeds through a concerted mechanism, and its stereochemical outcome is governed by the principles of orbital symmetry. youtube.com

Another important cycloaddition is the [6π + 2π] cycloaddition. Cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with terminal alkynes has been employed to synthesize novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com Similarly, the cobalt(I)-catalyzed cycloaddition of 2-tropylcyclohexanone to allenes and alkynes yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org The mechanism of these reactions involves the coordination of the metal catalyst to the π systems of the reactants, facilitating the cycloaddition process. The stereochemistry of the products can often be controlled by the choice of catalyst and reaction conditions.

The table below provides an overview of different cycloaddition reactions used in the synthesis of bicyclic nonane (B91170) systems.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Intramolecular 1,3-Dipolar Cycloadditionω-Unsaturated nitronesThermalPolyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes acs.org
[6π + 2π] CycloadditionN-Carbocholesteroxyazepine and terminal alkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes mdpi.com
[6π + 2π] Cycloaddition2-Tropylcyclohexanone and allenes/alkynesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4-dienes and trienes nih.govacs.org

Studies of Radical Cyclization Pathways

Radical cyclization reactions offer an alternative and powerful method for the construction of the 9-oxa-3-azabicyclo[4.2.1]nonane framework. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, forming a cyclic product.

For instance, Mn(acac)₃-catalyzed reactions between bicyclic cyclopropanols and vinyl azides are believed to proceed through a radical pathway to form 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. rsc.org The mechanism involves the opening of the cyclopropane (B1198618) ring to form a radical intermediate, which then undergoes intramolecular cyclization. rsc.org Although not directly applied to the 9-oxa-3-azabicyclo[4.2.1]nonane system in the provided results, this methodology highlights the potential of radical cyclizations in the synthesis of related bicyclic structures.

Intramolecular Rearrangement Mechanisms (e.g., Aza-Cope Rearrangement, Aziridinium (B1262131) Rearrangement)

Intramolecular rearrangements are another important class of reactions for synthesizing and modifying the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton.

The aza-Cope rearrangement , a nih.govnih.gov-sigmatropic rearrangement of nitrogen-substituted 1,5-dienes, is a versatile tool in organic synthesis. wikipedia.orgchem-station.com The reaction typically proceeds through a chair-like transition state, leading to a high degree of stereospecificity. wikipedia.orgchem-station.comchemistry-reaction.com The cationic 2-aza-Cope rearrangement is particularly facile and can be coupled with a Mannich cyclization in a tandem sequence to create complex cyclic molecules. wikipedia.org This rearrangement has been utilized in the synthesis of various azabicyclic systems. hud.ac.uk

The aziridinium rearrangement involves the formation of a bicyclic aziridinium ion intermediate, which then undergoes nucleophilic ring-opening. nih.govnih.gov The aziridinium ion is typically generated by the intramolecular displacement of a leaving group by an aziridine (B145994) nitrogen. nih.govnih.gov The subsequent ring-expansion is driven by the release of ring strain and the nature of the attacking nucleophile, allowing for the regio- and stereospecific synthesis of various azaheterocycles. nih.gov This method has been used to prepare substituted piperidines and azepanes. youtube.com While direct application to the 9-oxa-3-azabicyclo[4.2.1]nonane system is not explicitly detailed, the principles of this rearrangement could be adapted for its synthesis.

Development of Novel Synthetic Routes and Methodological Advancements

The quest for more efficient and versatile methods to synthesize (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane and its derivatives is ongoing. Research focuses on developing novel synthetic routes and advancing existing methodologies.

Recent advancements include the use of transition metal-catalyzed cyclization methods. smolecule.com Strained bicyclic alkenes can be activated by various metal complexes, including nickel(0), palladium(II), and rhodium(I), to facilitate the formation of the bicyclic core. smolecule.com Mercury(II)-salt-mediated cyclization of unsaturated alcohols, such as 4-cycloocten-1-ol, can also lead to the formation of 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org

Furthermore, the development of asymmetric synthesis and catalysis is crucial for obtaining enantiomerically pure products. The use of chiral ionic liquids in cycloaddition reactions has shown promise in achieving exclusive formation of the desired stereoisomers.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Cobalt(I)-Catalysis)

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like the azabicyclo[4.2.1]nonane skeleton. smolecule.com Metals such as cobalt(I), rhodium(I), and nickel(0) are effective in activating strained bicyclic alkenes for cyclization processes. smolecule.comsnnu.edu.cn Among these, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions have emerged as a particularly efficient method for assembling the 9-azabicyclo[4.2.1]nonane core. smolecule.commdpi.com

This strategy often involves the reaction of a seven-membered ring system, acting as a 6π component, with an alkyne or allene, the 2π component. For instance, the cobalt(I)-catalyzed cycloaddition of N-substituted azepines with various alkynes provides a direct route to functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net A three-component catalytic system, typically comprising Co(acac)₂(dppe), Zn, and ZnI₂, is used to generate the active cobalt(I) species. mdpi.comnih.govacs.org This methodology has been successfully applied to the reaction of N-carbocholesteroxyazepine with terminal alkynes, yielding novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes covalently linked to cholesterol with high yields ranging from 79–95%. mdpi.comresearchgate.net

Similarly, the reaction of 2-tropylcyclohexanone with terminal allenes and alkynes, catalyzed by the same Co(acac)₂(dppe)/Zn/ZnI₂ system, produces new bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in yields of 70–89%. nih.govacs.org These reactions demonstrate the versatility of cobalt catalysis in creating diverse and functionally complex bicyclic systems from readily available starting materials. nih.govacs.org The process involves the catalytic cyclocodimerization of the substrates under relatively mild conditions (e.g., 60 °C in 1,2-dichloroethane). acs.org

Table 1: Examples of Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition Reactions
6π Component2π ComponentCatalytic SystemProductYield (%)Reference
N-CarbocholesteroxyazepineTerminal AlkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes79–95 mdpi.comresearchgate.net
2-TropylcyclohexanoneTerminal AllenesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4-dienes79–88 nih.govacs.org
2-TropylcyclohexanoneTerminal AlkynesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-trienes70–89 nih.govacs.org

Organocatalytic Strategies for Azabicyclo[4.2.1]nonane Construction

Organocatalysis has become a cornerstone of asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. The enantioselective synthesis of the azabicyclo[4.2.1]nonane scaffold can be achieved through various organocatalytic cycloaddition reactions. rsc.org These strategies often rely on the in situ generation of reactive intermediates, such as dienamines or isobenzofulvenes, from simple precursors using chiral secondary amine catalysts. rsc.orgresearchgate.net

One notable approach is the organocatalytic enantioselective [8+4] cycloaddition. researchgate.net For example, the reaction between indene-2-carbaldehydes and substrates like indole-2,3-quinodimethanes or pyrrolidone-3,4-dienes can construct the bicyclo[4.2.1]nonane framework. researchgate.net This type of higher-order cycloaddition presents challenges in controlling periselectivity and enantioselectivity, but advancements in catalyst design are enabling the synthesis of diverse, optically pure polycyclic structures. rsc.org

Furthermore, chiral secondary amine organocatalysts have been employed in the total synthesis of alkaloids containing the 1-azabicyclo[4.2.1]nonane ring system. rsc.org A key step in one such synthesis involved the selective deprotection of a nitrogen-Boc group on a pyrrolidine (B122466) core, followed by a base-mediated cyclization to close the 1-azabicyclo[4.2.1]nonane ring system, affording the target pentacyclic product in good yield over four steps. rsc.org These examples highlight the power of organocatalysis to construct complex, stereochemically rich bicyclic structures, which are often difficult to access through other means. rsc.orgrsc.org

Table 2: Overview of Organocatalytic Strategies for Bicyclo[4.2.1]nonane Skeletons
Reaction TypeKey IntermediatesCatalyst TypeScaffold ConstructedReference
Asymmetric [8+4] CycloadditionIsobenzofulvenesChiral Secondary AmineBicyclo[4.2.1]nonane researchgate.net
Intramolecular CyclizationN-deprotected PyrrolidineBase-mediated (can be part of an organocatalytic sequence)1-Azabicyclo[4.2.1]nonane rsc.org
Asymmetric [10+2] CycloadditionHomologated Amino IsobenzofulveneAminocatalystTetrahydro-cyclopenta[a]indenes rsc.org

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient pathway to complex molecules. This approach is particularly valuable for building scaffolds like the azabicyclo[4.2.1]nonane core, as it can rapidly generate structural diversity from simple building blocks.

A notable example is the one-pot, three-component synthesis of a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. osi.lv This strategy employs a [3+2] cycloaddition as the key bond-forming step. The reaction sequence involves the initial three-component [3+2] cycloaddition, followed by subsequent reduction and lactamization steps performed in the same pot. osi.lv This methodology leads to the diastereoselective formation of the complex diazabicyclic system, demonstrating the power of MCRs in assembling bridged heterocyclic frameworks efficiently. osi.lv While this specific example leads to a diaza-analogue, the underlying principle of using a cycloaddition-based MCR is a viable strategy for the construction of the related 9-oxa-3-azabicyclo[4.2.1]nonane core. Other multi-step, one-pot sequences, such as tandem Michael addition-Claisen condensation or Michael addition-aldol condensation cascades, have also proven effective in constructing related bicyclic nonane systems. nih.gov

Table 3: Multi-Component Reaction Strategy for Bicyclo[4.2.1]nonane Analogs
Reaction NameNumber of ComponentsKey StepsScaffold ProducedReference
[3+2] Cycloaddition-based MCRThree[3+2] Cycloaddition, Reduction, Lactamization3,9-Diazabicyclo[4.2.1]nonane osi.lv

Functionalization and Derivatization Strategies of the 1s,6r 9 Oxa 3 Azabicyclo 4.2.1 Nonane Core

Selective Chemical Modifications of Bridgehead and Bridge Atoms

The bridgehead positions (C1 and C6) and the heteroatom bridge atoms (N3 and O9) are key sites for introducing chemical diversity. While direct functionalization of the carbon bridgeheads is challenging, modifications involving the heteroatoms are more common. The nitrogen atom at the 3-position is a primary target for derivatization due to its nucleophilic character. smolecule.com It can be readily alkylated, acylated, or incorporated into more complex substituents, which also serves as a method for introducing protecting groups. le.ac.ukresearchgate.net

In related oxabicyclo[4.2.1]nonene systems, functionalization at the bridgehead carbon has been demonstrated. For instance, the reaction of (1S,7R)-9-oxabicyclo[4.2.1]non-7-en-1-ol with a tetrazine derivative leads to a complex rearrangement initiated at the hydroxyl-bearing bridgehead, showcasing the potential for reactivity at this position under specific conditions. researchgate.net

Introduction of Diverse Functional Groups

The introduction of functional groups onto the carbocyclic portion of the scaffold is essential for modulating its properties. This is primarily achieved through oxidation, reduction, and substitution reactions.

Oxidation reactions provide a powerful tool for installing carbonyls, hydroxyls, and other oxygen-containing functionalities. For example, the oxidation of alcohol precursors can yield ketones, such as the formation of 9-azabicyclo[3.3.1]nonane-2,6-dione from the corresponding diol, a reaction pathway applicable to the [4.2.1] system. researchgate.net The synthesis of derivatives like (1R,6S)-9-Oxa-3-azabicyclo[4.2.1]nonan-4-one highlights that specific carbons on the scaffold can be selectively oxidized. evitachem.com Furthermore, downstream transformations of unsaturated derivatives can introduce new functionalities; for instance, the oxidation of an alkene within the bicyclo[4.2.1] framework can generate an epoxide, a versatile intermediate for further reactions. snnu.edu.cn

Reduction methodologies are equally important. The reduction of ketone derivatives can provide access to stereochemically defined alcohols. Catalytic hydrogenation is a common method for saturating double bonds that may have been introduced during the synthesis of the bicyclic core, leading to the fully saturated nonane (B91170) skeleton. snnu.edu.cn

Table 1: Examples of Oxidation and Reduction Reactions

Reaction Type Reagents/Conditions Product Functional Group Reference
Alcohol Oxidation Various (e.g., PCC, Swern) Ketone/Dione researchgate.net
Alkene Epoxidation m-CPBA Epoxide snnu.edu.cn
C-H Oxidation Manganese Catalysts Amine (via amination) google.com
Ketone Reduction NaBH₄ Alcohol
Alkene Reduction H₂, Pd/C Alkane snnu.edu.cn
Amide Reduction LiAlH₄ Amine acs.org

The chemical reactivity of the 9-oxa-3-azabicyclo[4.2.1]nonane core allows for various substitution reactions. The nitrogen atom readily acts as a nucleophile, enabling reactions with a range of electrophiles. smolecule.com This is fundamental to many derivatization and protective group strategies.

Electrophilic activation of unsaturated precursors to the scaffold is a key strategy for introducing functionality with high stereocontrol. For example, the electrophilic activation of bicyclo[4.2.1]nonatrienes with agents like N-iodosuccinimide, followed by in-situ trapping with nucleophiles such as water or alcohols, yields highly functionalized tricyclic products. researchgate.net Similarly, bromocyclization of unsaturated amino alcohol precursors can be used to construct the bicyclic system, installing a bromine atom that can be subsequently displaced by nucleophiles. acs.org

Advanced Protective Group Chemistry in Scaffold Synthesis

The synthesis and functionalization of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane core often necessitate the use of protecting groups, particularly for the nucleophilic secondary amine at the N3 position. The choice of protecting group is critical for directing reactivity and ensuring compatibility with subsequent reaction conditions.

Commonly used nitrogen protecting groups include benzyl (B1604629) (Bn) and tert-butyloxycarbonyl (Boc) groups. researchgate.netbeilstein-journals.org The benzyl group can be installed via alkylation and later removed by hydrogenolysis. The Boc group is easily introduced and can be removed under acidic conditions. The removal of methyl and benzyl groups has been specifically documented in the synthesis of related 9-azabicyclo[4.2.1]nonane systems. le.ac.uk More advanced strategies have utilized large, sterically demanding groups like a cholesteryl-based carbamate, which can influence the stereochemical outcome of cycloaddition reactions used to form the bicyclic core. nih.gov

Table 2: Protecting Groups Used in Azabicyclo[4.2.1]nonane Synthesis

Protecting Group Abbreviation Introduction Method Removal Conditions Reference
Benzyl Bn Benzyl halide, base H₂, Pd/C researchgate.netbeilstein-journals.org
tert-Butyloxycarbonyl Boc Boc₂O Acid (e.g., TFA) researchgate.net
Carbocholesteroxy - Cholesteryl chloroformate - nih.gov
N-Methyl Me - α-chloroethylchloroformate le.ac.uk

Control of Chemo-, Regio-, and Stereoselectivity in Functionalization

Achieving high levels of selectivity is a paramount concern in the synthesis and derivatization of complex molecules like (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane.

Stereoselectivity is often established during the construction of the bicyclic scaffold. Rhodium-catalyzed enantioselective strain-release reactions have been developed to produce azabicyclo[4.2.1]nonanes with the desired (1S, 6R) absolute configuration in excellent enantioselectivities. snnu.edu.cn Intramolecular 1,3-dipolar cycloadditions have also been studied extensively, where the choice of solvent and substituents can have a dramatic effect on the diastereoselectivity of the cyclization. u-szeged.huacs.org

Regioselectivity is crucial when multiple reactive sites are present. For example, the mercury-mediated cyclization of 4-cycloocten-1-ol can yield either the 9-oxabicyclo[4.2.1]nonane or the 9-oxabicyclo[3.3.1]nonane skeleton depending on the presence of sodium acetate (B1210297), which controls the regiochemical outcome of the oxymercuration step. beilstein-journals.org Cobalt-catalyzed [6π + 2π] cycloadditions also demonstrate regioselectivity, affording specific isomers of functionally substituted bicyclo[4.2.1]nonadienes. nih.govacs.org

Chemoselectivity involves discriminating between different functional groups or C-H bonds. Advanced catalytic systems, such as manganese-based catalysts, can achieve chemoselective C-H amination, allowing for the functionalization of specific aliphatic C-H bonds while tolerating other reactive groups within the molecule. google.com

Table 3: Methods for Achieving Selectivity in Functionalization

Reaction Type Selectivity Type Key Control Elements Outcome Reference
Rh-catalyzed Ring Expansion Stereoselective Chiral phosphine (B1218219) ligands (1S, 6R) configuration snnu.edu.cn
Intramolecular Cycloaddition Diastereoselective Solvent, Substituents Single diastereomer u-szeged.huacs.org
Hg(OAc)₂-mediated Cyclization Regioselective Additives (NaOAc) [4.2.1] vs [3.3.1] skeleton beilstein-journals.org
Co(I)-catalyzed Cycloaddition Regio-/Stereoselective Catalyst, Substrate Specific syn/anti isomers nih.govacs.org
Mn-catalyzed C-H Amination Chemoselective Catalyst design Site-selective amination google.com

Conformational Analysis and Stereochemical Characterization

Elucidation of Absolute Configuration and Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the properties of chiral molecules like (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane. A combination of crystallographic and spectroscopic methods has been employed to assign the absolute and relative stereochemistry of this class of compounds.

For the related 9-azabicyclo[4.2.1]nonane system, X-ray crystallography has been used to identify the structure of derivatives like 2-acetyl-9-azabicyclo[4.2.1]non-2-ene. le.ac.uk These analyses are crucial for confirming the cis-fusion of the rings and the relative stereochemistry of substituents, which is essential for assigning diastereomers. The determination of the absolute configuration, such as (1S,6R), is often achieved by using a chiral reference within the crystal or by anomalous dispersion methods.

Spectroscopic techniques are vital for characterizing stereochemistry, particularly in solution where crystallographic methods are not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the conformation of bicyclic systems. A detailed study on various oxa- and azabicyclo[4.2.1]nonanes revealed key aspects of their conformational equilibrium. cdnsciencepub.com For the unsubstituted 9-oxabicyclo[4.2.1]nonane, the seven-membered ring is believed to exist in a conformational equilibrium that favors the boat form. cdnsciencepub.com The introduction of substituents, however, shifts this equilibrium toward gauche (skew) conformations to alleviate steric interactions. cdnsciencepub.com

The ¹³C NMR chemical shifts are particularly sensitive to the conformational state. The table below, adapted from studies on related bicyclo[4.2.1]nonane systems, illustrates typical chemical shifts and how they inform conformational analysis. cdnsciencepub.com

Carbon AtomTypical ¹³C Chemical Shift (ppm) for the 9-Oxabicyclo[4.2.1]nonane skeletonObservations
C1, C6 (Bridgehead)~75-85Sensitive to substitution and conformation.
C2, C5~30-40Shielding effects observed due to γ-gauche interactions.
C7, C8~25-35Chemical shifts vary based on the chair/boat/skew conformation of the 7-membered ring.
C4~50-60 (in aza-analogs)Position adjacent to nitrogen, influenced by N-substitution.

This table is illustrative, based on data for related compounds. Specific values for (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane may vary.

Proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data from ¹H NMR experiments provide through-space distance information, which is critical for confirming the cis-relationship between the bridgehead protons and for determining the orientation of other substituents as either exo or endo.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for studying chiral molecules and can provide information about the absolute configuration and conformational preferences in solution. Chiral bicyclic systems are known to exhibit characteristic CD spectra. researchgate.net For example, studies on related chiral molecular tweezers based on the bicyclo[3.3.1]nonane framework have successfully used CD spectroscopy to determine absolute configurations. rsc.org While specific CD data for (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is not documented, it is expected that the inherent chirality of the bicyclic skeleton would produce a distinct CD spectrum, allowing for differentiation between enantiomers.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. In the context of conformational analysis, changes in the vibrational frequencies, particularly in the fingerprint region, can sometimes be correlated with different conformations, although this is less direct than NMR or CD.

Computational Chemistry Approaches to Conformational Landscape

Computational methods are indispensable for mapping the potential energy surface of flexible molecules and for understanding the factors that govern their preferred shapes.

DFT calculations have become a standard tool for investigating molecular structures and energies. Studies on related systems demonstrate the power of this approach. For example, DFT calculations (using the M06-2X functional) were employed to investigate the reaction mechanism and conformations of a 9-oxabicyclo[4.2.1]non-7-ene derivative, providing insights into the stability of various intermediates and transition states. researchgate.net Such calculations can be used to determine the relative energies of the possible chair, boat, and skew conformations of the seven-membered ring in (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane. These calculations would also allow for the determination of the energy barriers separating these conformers, providing a quantitative measure of the ring's flexibility.

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MM calculations have been used to investigate the conformational preferences of related bicyclo[3.3.1]nonane systems. rsc.org MD simulations have been applied to study the behavior of complex tricyclic systems containing the bicyclo[4.2.1]nonane core, for instance, to understand their interaction with biological macromolecules. researchgate.net An MD simulation of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane would reveal the accessible conformations at a given temperature and the frequency of transitions between them, providing a dynamic picture of its conformational landscape.

The bicyclo[4.2.1]nonane skeleton possesses inherent ring strain due to the geometric constraints of its fused-ring structure. This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). The goal of the molecule is to adopt a conformation that minimizes this total strain.

Stereoelectronic effects also play a crucial role. These are effects that arise from the interaction of electron orbitals. In (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane, potential stereoelectronic interactions include:

Anomeric Effects: Interactions between the lone pairs on the bridge oxygen (O9) and the antibonding orbitals (σ*) of adjacent C-C or C-N bonds can influence bond lengths and conformational stability.

Transannular Interactions: In certain conformations, non-bonded atoms across the rings can come into close proximity, leading to repulsive steric interactions. For example, in the related bicyclo[3.3.1]nonane system, repulsion between the C3 and C7 hydrogens in the double-chair conformation can lead to flattening of the rings or adoption of a chair-boat conformation. rsc.org Similar transannular effects are expected to influence the conformation of the bicyclo[4.2.1]nonane system.

Gauche Interactions: The preference for gauche conformations in substituted bicyclo[4.2.1]nonanes, as suggested by NMR studies, is a direct consequence of minimizing steric and stereoelectronic repulsions. cdnsciencepub.com

Isomerism and Tautomerism in Bicyclo[4.2.1]nonane Systems

The bicyclo[4.2.1]nonane framework, a core structure in (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane, exhibits complex stereochemistry and is subject to various forms of isomerism and tautomerism. The inherent flexibility of the seven-membered ring, contrasted with the constraints of the bicyclic system, gives rise to distinct structural and conformational behaviors.

Isomerism:

The substitution pattern on the bicyclo[4.2.1]nonane skeleton is a primary determinant of its isomeric forms. Research into cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions to form substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes has shown the formation of syn- and anti- stereoisomers. acs.orgnih.gov These isomers differ in the orientation of the substituent at the bridging carbon atom. acs.orgnih.gov In these specific cases, the cycloadducts were typically formed as a 1:1 mixture of the syn- and anti- isomers. nih.gov

In the case of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes derived from sugar-based ω-unsaturated nitrones, intramolecular 1,3-dipolar cycloaddition can lead to a mixture of diastereomers. u-szeged.huacs.org The selectivity of this reaction is highly dependent on the reaction medium. For instance, the synthesis of an 8-methoxycarbonyl derivative resulted in a 3:1 mixture of diastereomers when performed in conventional solvents. u-szeged.huacs.org This ratio was significantly improved to 8:1 in an achiral ionic liquid, and remarkably, a single diastereomer was formed exclusively when a chiral ionic liquid was used as the solvent. u-szeged.huacs.org

Skeletal isomerism, where the connectivity of the atoms differs to form different bicyclic systems, is also observed. For example, the treatment of cycloocta-1,5-diene (B8815838) with peracids can produce a mixture of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol (a meso compound) and (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. researchgate.net Furthermore, isomerization from a bicyclo[3.2.2]nonane system to the bicyclo[4.2.1]nonane structure has been documented. cdnsciencepub.com

Table 1: Influence of Reaction Medium on Diastereoselectivity

This table illustrates how the choice of solvent can dramatically alter the diastereomeric ratio in the synthesis of 8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonane.

Solvent/MediumDiastereomeric Ratio (Isomer 1 : Isomer 2)Reference
Conventional Solvents3 : 1 u-szeged.huacs.org
Achiral Ionic Liquid8 : 1 u-szeged.huacs.org
Chiral Ionic LiquidSingle Diastereomer Formed u-szeged.huacs.org

Tautomerism:

A significant characteristic of certain bicyclo[4.2.1]nonane systems is the existence of ring-chain tautomerism. This phenomenon is particularly evident in 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives, which exist in a tautomeric equilibrium with their corresponding monocyclic 4-aminocyclooctanones. le.ac.ukresearchgate.net This equilibrium means the compound can exist as both a bicyclic amino-alcohol and an open-chain amino-ketone.

The position of this equilibrium is sensitive to several factors:

Unsaturation: The presence of a double bond in the eight-membered ring, as in 4-aminocyclooct-2-enones, shifts the equilibrium to favor the bicyclic tautomer more than in the saturated analogues. le.ac.uk

Substitution and Temperature: The balance of the equilibrium can also be influenced by the nature of substituents on the ring and by changes in temperature. le.ac.uk

Heteroatom Identity: Similar tautomeric behavior is observed in the corresponding oxabicyclic analogues, where 4-hydroxycyclooctanones are in equilibrium with their bicyclic forms. le.ac.ukresearchgate.net In these oxygen-containing systems, the introduction of a double bond also results in a greater preference for the bicyclic form. le.ac.uk

Table 2: Tautomeric Equilibria in Bicyclo[4.2.1]nonane Analogue Systems

This table summarizes the observed ring-chain tautomerism between cyclooctane (B165968) derivatives and their corresponding bicyclic forms.

Monocyclic FormBicyclic TautomerKey ObservationReference
4-Aminocyclooctanones9-Azabicyclo[4.2.1]nonan-1-olsEquilibrium is evenly balanced. le.ac.uk
4-Aminocyclooct-2-enones9-Azabicyclo[4.2.1]non-7-en-1-olsEquilibrium favors the bicyclic form more strongly. le.ac.uk
4-Hydroxycyclooctanone9-Oxabicyclo[4.2.1]nonan-1-olExists in equilibrium with its bicyclic tautomer. le.ac.uk
4-Hydroxycyclooct-2-enone9-Oxabicyclo[4.2.1]non-7-en-1-olShows a greater preference for the bicyclic form. le.ac.uk

This interplay of isomerism and tautomerism underscores the rich and complex stereochemical nature of the bicyclo[4.2.1]nonane framework, which is fundamental to understanding the properties and behavior of its derivatives.

Strategic Utilization of 1s,6r 9 Oxa 3 Azabicyclo 4.2.1 Nonane As a Chiral Scaffold in Advanced Organic Synthesis

Applications as an Asymmetric Building Block in Stereoselective Synthesis

The enantiopure nature of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane makes it an exemplary chiral building block for transferring stereochemical information during the synthesis of complex target molecules. Developments in asymmetric synthesis have leveraged this scaffold to achieve high levels of stereocontrol.

One notable strategy involves the catalytic asymmetric ring-opening of related oxabicyclic alkenes. Using organozinc reagents under the control of a copper(I)-bisphosphine catalyst, enantioenriched intermediates can be generated, which then undergo intramolecular displacement to form the 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride salt with high enantiomeric excess (up to 94% ee). smolecule.com Another powerful method is the intramolecular 1,3-dipolar cycloaddition of nitrones derived from carbohydrates. smolecule.comresearchgate.net For instance, an ω-unsaturated hydroxylamine (B1172632) derived from methyl α-D-glucopyranoside can be reacted with an aldehyde to form a nitrone, which then undergoes intramolecular cycloaddition to produce a single diastereoisomer of a substituted 9-oxa-1-azabicyclo[4.2.1]nonane. researchgate.net This approach effectively transfers the pre-existing stereocenters of the carbohydrate to the newly formed bicyclic system. smolecule.com

More recent advances include rhodium-catalyzed enantioselective reactions that construct the chiral bicyclo[4.2.1]nonane skeleton. snnu.edu.cn A process involving sequential C-C bond activation and a 1,4-rhodium shift has been developed to convert bicyclo[4.1.1] scaffolds into enantioenriched azabicyclo[4.2.1]nonanes with excellent diastereo- and enantioselectivities. snnu.edu.cn The absolute configuration of the resulting (1S,6R) product was confirmed through X-ray crystallographic analysis. snnu.edu.cn These methods highlight the scaffold's utility in creating stereochemically dense and diverse molecular architectures.

Table 1: Examples of Stereoselective Syntheses Involving the 9-Oxa-3-azabicyclo[4.2.1]nonane Framework

Reaction TypePrecursorsCatalyst/ReagentKey FeatureResult
Catalytic Asymmetric Ring-OpeningOxabicyclic alkene, Organozinc reagentCopper(I)-bisphosphineIntramolecular displacementEnantioenriched hydrochloride salt (up to 94% ee). smolecule.com
Intramolecular 1,3-Dipolar CycloadditionCarbohydrate-derived ω-unsaturated hydroxylamine, AldehydeHeat or Lewis AcidTransfers stereochemistry from carbohydrateSingle diastereoisomer of a substituted bicyclic system. smolecule.comresearchgate.net
Rhodium-Catalyzed Ring ExpansionArylated bicyclo[4.1.1] scaffold[Rh(cod)OH]₂, (R)-DTBM-SegPhosSequential C-C activation and 1,4-rhodium shiftEnantioenriched bicyclo[4.2.1] products with excellent enantioselectivity. snnu.edu.cn

**5.2. Scaffold Design for Conformational Control and Stereochemical Influence

The rigid, bicyclic structure of 9-oxa-3-azabicyclo[4.2.1]nonane is a defining feature that chemists exploit to exert precise control over molecular conformation and, consequently, function.

The defined three-dimensional shape of the 9-oxa-3-azabicyclo[4.2.1]nonane scaffold makes it an ideal platform for investigating structure-property and structure-activity relationships (SAR). By incorporating this rigid core into larger molecules, chemists can limit the number of accessible conformations, allowing for a clearer understanding of how the spatial arrangement of functional groups affects interaction with biological targets. smolecule.comresearchgate.net The synthesis of enantiomerically pure derivatives, such as N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione (a related bicyclic system), serves as a valuable chiral building block for such studies. researchgate.net The absolute configuration of these rigid molecules can be determined by comparing experimental and simulated circular dichroism (CD) spectra, providing crucial structural information. researchgate.net

This rigidity also gives rise to interesting stereoelectronic effects. In related azabicyclic systems, a phenomenon known as the "bicyclic effect" leads to unusually high nitrogen inversion barriers, which can influence the molecule's chemical and physical properties. Conformational analysis of the 9-oxa-3-azabicyclo[4.2.1]nonane framework is therefore essential for designing molecules with specific biological or chemical characteristics. smolecule.com

In medicinal chemistry, three-dimensional, C(sp³)-rich bicyclic scaffolds are recognized as vital saturated bioisosteres. snnu.edu.cn Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. The 9-oxa-3-azabicyclo[4.2.1]nonane scaffold can be used as a bioisosteric replacement for other cyclic or acyclic moieties within a biologically active molecule. This strategy is often employed to enhance physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, without sacrificing the desired biological activity. snnu.edu.cn The unique three-dimensional arrangement of heteroatoms and substituents on this rigid framework can lead to improved interactions with biological macromolecules like enzymes and receptors. smolecule.com

Synthetic Targets Incorporating the 9-Oxa-3-azabicyclo[4.2.1]nonane Framework

The versatility of the 9-oxa-3-azabicyclo[4.2.1]nonane scaffold is demonstrated by its use in the synthesis of a variety of complex molecules, from analogues of natural alkaloids to other intricate bridged structures.

Homotropanes, which possess the 9-azabicyclo[4.2.1]nonane ring system, are a class of alkaloids that includes compounds with significant biological activity, such as potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. le.ac.uknih.gov The 9-oxa-3-azabicyclo[4.2.1]nonane core serves as a key structural analogue for synthesizing homotropane derivatives. smolecule.com For example, the scaffold is a crucial component in synthetic approaches to anatoxin-a, a potent neurotoxin with the homotropane skeleton. smolecule.comle.ac.uk The synthesis of enantiomerically pure 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes, which are closely related structural motifs, provides versatile synthons for accessing various alkaloid structures. researchgate.net The rigid conformation of these analogues helps in understanding the chemical and spatial requirements for binding to receptors like the nAChR. le.ac.uk

Table 2: Examples of Synthetic Targets Based on the Homotropane Framework

Compound ClassCore ScaffoldExample TargetSignificance
Homotropane Alkaloids9-Azabicyclo[4.2.1]nonaneAnatoxin-aPotent nicotinic acetylcholine receptor (nAChR) agonist. le.ac.uknih.gov
Homotropane Derivatives9-Azabicyclo[4.2.1]non-2-ene2-Acetyl-9-azabicyclo[4.2.1]non-2-eneA homotropane derivative identified by X-ray crystallography. le.ac.uk
PyridohomotropanesPyridine-fused 9-azabicyclo[4.2.1]nonanePyridohomotropaneConformationally rigid nicotinoid with high activity at the nAChR. le.ac.uk

The bicyclo[4.2.1]nonane skeleton is a structural component of various natural products beyond the homotropane family, including longifolene (B8805489) and culmorin. acs.org This has spurred the development of efficient synthetic methods for constructing this framework. Cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions, for example, have been used to synthesize functionally substituted bicyclo[4.2.1]nona-2,4-dienes and trienes, which serve as valuable block synthons for designing bioactive compounds. acs.org

Furthermore, the general class of bridged bicyclo[m.n.1] ring systems, which includes the [4.2.1] framework, is found in numerous natural products with significant biological activity. nih.gov Recently, an unprecedented azaphilone derivative named Chaetolactam A was isolated from an endophytic fungus; this molecule features a unique 9-oxa-7-azabicyclo[4.2.1]octan-8-one ring system, demonstrating nature's use of a very similar scaffold. acs.org The discovery and synthesis of such structures underscore the importance of the 9-oxa-3-azabicyclo[4.2.1]nonane framework as an inspirational template for the development of novel molecules.

Contributions to Novel Synthetic Methodology Development through Scaffold-Based Research

The conformationally rigid and stereochemically defined framework of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane makes it an exemplary chiral scaffold for the development of novel synthetic methodologies. Its inherent structural features, including the fixed spatial orientation of its functional groups, provide a unique platform for investigating and establishing new asymmetric transformations. Research leveraging this and closely related bicyclic scaffolds has led to significant advancements in areas such as asymmetric catalysis and stereoselective cyclization strategies.

The utility of such scaffolds is rooted in their ability to create a well-defined chiral environment, which can effectively bias the stereochemical outcome of a chemical reaction. This is particularly evident in the development of new catalytic processes where derivatives of the scaffold can act as chiral ligands for metal centers or as organocatalysts themselves. While direct applications of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane in developing new, broadly applicable synthetic methods are emerging, the principles have been demonstrated through research on analogous structures and the synthesis of the bicyclo[4.2.1]nonane core itself.

One of the key areas where bicyclic scaffolds have contributed to methodology development is in the realm of cycloaddition reactions. For instance, the synthesis of functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes has been accomplished through a cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with terminal alkynes. mdpi.com This reaction, catalyzed by a Co(acac)2(dppe)/Zn/ZnI2 system, provides a novel route to previously inaccessible azabicyclic structures with high yields ranging from 79–95%. mdpi.com The development of this catalytic system highlights a methodological advancement for constructing the bicyclo[4.2.1]nonane skeleton.

Furthermore, a rhodium-catalyzed enantioselective strain-release transformation has been developed as a novel strategy for synthesizing chiral 3-azabicyclo[4.2.1]nonanes. snnu.edu.cn This method utilizes a [Rh(cod)OH]2 catalyst with a chiral phosphine (B1218219) ligand, (R)-DTBM-SegPhos, to achieve a ring expansion that proceeds with excellent diastereoselectivity and enantioselectivity. snnu.edu.cn While this is a method to produce the scaffold, the underlying principles of using a chiral catalyst to control the formation of this specific bicyclic system contribute to the broader understanding of asymmetric synthesis involving such rigid structures.

The concept of using the inherent chirality of a starting material to direct the formation of new stereocenters is central to scaffold-based methodology development. An example is the synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through an intramolecular 1,3-dipolar cycloaddition. smolecule.com In these reactions, the stereochemistry of the starting sugar-derived nitrone dictates the stereochemical outcome of the cyclization.

The rigid bicyclo[3.3.1]nonane framework, a close structural relative, has also been employed in the development of new chiral ligands for asymmetric catalysis. For example, chiral diene ligands based on the 9-azabicyclo[3.3.1]nonane skeleton have been successfully used in Suzuki reactions and the addition of aryl and alkenyl boronic acids to α,β-unsaturated ketones. rsc.org These examples underscore the potential of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold to serve as a platform for the design of new and effective chiral ligands and catalysts. The fixed geometry of the bicyclic system can lead to highly organized transition states, which is a key factor for achieving high levels of stereocontrol in a variety of chemical transformations.

Below are tables summarizing key aspects of synthetic methodologies developed for or related to the bicyclo[4.2.1]nonane scaffold.

Table 1: Methodologies for the Synthesis of Bicyclo[4.2.1]nonane Derivatives

MethodologyCatalyst/ReagentsKey TransformationProductsYieldReference
Cobalt-Catalyzed [6π + 2π] CycloadditionCo(acac)2(dppe)/Zn/ZnI2Cycloaddition of N-carbocholesteroxyazepine and alkynes9-Azabicyclo[4.2.1]nona-2,4,7-trienes79–95% mdpi.com
Rhodium-Catalyzed Ring Expansion[Rh(cod)OH]2, (R)-DTBM-SegPhosEnantioselective strain-release transformationChiral 3-azabicyclo[4.2.1]nonanesGood yields, excellent d.r. and e.e. snnu.edu.cn
Intramolecular 1,3-Dipolar CycloadditionNone (substrate-controlled)Cyclization of ω-unsaturated nitronesPolyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanesVaries smolecule.com

Table 2: Application of Related Bicyclic Scaffolds in Asymmetric Catalysis

Scaffold TypeReaction TypeCatalyst SystemProduct ClassKey FeatureReference
9-Azabicyclo[3.3.1]nonaneSuzuki ReactionChiral diene ligand with Pd catalystChiral biarylsLigand-controlled enantioselectivity rsc.org
9-Azabicyclo[3.3.1]nonane1,4-AdditionChiral diene ligand with Rh catalystChiral ketonesHigh enantiomeric excess rsc.org

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a central theme in modern organic synthesis. Future research concerning (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane will likely focus on developing synthetic routes that adhere to the principles of green chemistry.

Key areas of investigation include:

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future efforts could explore enzymatic cascades that combine ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) to produce chiral amines from α,β-unsaturated ketones, a potential strategy for constructing the bicyclic core with high atom economy. nih.govacs.org Such biocatalytic methods can generate multiple stereoisomers, offering versatility in synthesizing complex amine structures. nih.gov

Alternative Solvents and Energy Sources: Research has shown that replacing volatile organic solvents with ionic liquids can improve diastereoselectivity and allow for solvent recycling, significantly reducing chemical waste. smolecule.comu-szeged.hu Additionally, microwave-assisted 1,3-dipolar additions have been shown to drastically reduce reaction times from hours to minutes, thereby lowering energy consumption. smolecule.com Applying these techniques to the synthesis of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold could lead to more sustainable manufacturing processes.

Catalyst-Free and Metal-Free Reactions: The development of catalyst- and additive-free reactions, such as the 1,3-dipolar cycloaddition of nitrones to oxabicyclic alkenes, provides an efficient route to highly functionalized fused bicyclic systems under mild conditions. rsc.org Further exploration of such reactions could yield more direct and sustainable pathways to the target compound and its derivatives.

Exploration of Novel Catalytic Transformations for Complex Derivatization

The functionalization of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold is crucial for tuning its properties and exploring its potential in various applications. Future research will undoubtedly focus on discovering and optimizing novel catalytic transformations to achieve complex and diverse derivatizations.

Promising avenues for exploration include:

Transition Metal Catalysis: Cobalt-catalyzed [6π + 2π] cycloaddition reactions have proven effective in synthesizing substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. smolecule.commdpi.comnih.gov Similarly, rhodium-catalyzed C-C and C-H bond activation presents a powerful tool for creating complex azabicyclo[4.2.1]nonane skeletons. snnu.edu.cn Adapting these and other transition metal-catalyzed reactions, such as those involving palladium, gold, or iron, could enable the introduction of a wide range of functional groups onto the core scaffold with high precision and efficiency. acs.orgacs.org

Asymmetric Catalysis: The development of enantioselective catalytic methods is paramount for producing specific stereoisomers required for many biological applications. Strategies employing chiral catalysts, such as Lewis acids or transition metal complexes with chiral ligands, could be employed to control the stereochemical outcome of reactions involving the bicyclic scaffold. chemrxiv.org

Engineered Biocatalysts: A frontier in catalysis involves the directed evolution of enzymes to perform new-to-nature reactions. For instance, substituting the native iron center in nonheme enzymes with copper has enabled enantioselective alkene oxyfunctionalizations. acs.org This approach could be harnessed to create bespoke biocatalysts for the specific and complex derivatization of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane core.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. The integration of advanced computational modeling will be instrumental in accelerating the development and understanding of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane chemistry.

Future applications of computational modeling will likely involve:

Predictive Synthesis and Mechanistic Insights: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity and stereoselectivity of synthetic transformations. rsc.orgresearchgate.net Such computational studies can guide the design of experiments, saving time and resources by identifying the most promising reaction conditions and substrates. researchgate.net

Conformational Analysis: The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Computational methods can predict the preferred conformations of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold and its derivatives, providing insights into how they might interact with biological targets. rsc.org

In Silico Library Design: Computational tools can be used to enumerate virtual libraries of derivatives based on the core scaffold. bham.ac.uk These virtual compounds can then be filtered based on predicted physicochemical properties (e.g., solubility, bioavailability) and docked into the active sites of target proteins to identify promising candidates for synthesis and biological evaluation.

Expansion of the Scaffold's Utility in Emerging Areas of Organic Chemistry

The unique structural and chemical properties of the (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold make it an attractive candidate for application in various cutting-edge areas of organic and medicinal chemistry.

Future research is expected to expand its utility in fields such as:

Drug Discovery for Neurological Disorders: The 9-azabicyclo[4.2.1]nonane core is a key structural feature in alkaloids like anatoxin-a and pinnamine, which are agonists of nicotinic acetylcholine (B1216132) receptors. smolecule.commdpi.com This makes derivatives of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane promising candidates for the development of novel therapeutics for severe neurological conditions such as Parkinson's disease and Alzheimer's disease. smolecule.com

Development of Novel Antimicrobials and Antioxidants: The inherent antimicrobial and antioxidant properties reported for the 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride highlight its potential as a lead structure for the development of new therapeutic agents to combat infectious diseases and oxidative stress. smolecule.com

Protease-Stable Peptide Mimetics: Bicyclic scaffolds are being explored for the creation of highly constrained, protease-stable peptides. nih.gov The rigid framework of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane could be incorporated into peptide structures to enhance their stability and bioavailability, opening up new possibilities for targeting intracellular proteins that have traditionally been difficult to drug. nih.gov

Complex Molecule Synthesis: The ability to rapidly construct complex, three-dimensional molecules from simple, readily available starting materials is a major goal in organic synthesis. nih.govrsc.org The (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold can serve as a versatile intermediate for the synthesis of other complex, biologically active natural products and their analogues.

Q & A

Q. How can structural stability and conformational dynamics impact pharmacological activity?

  • Methodological Answer : NMR relaxation studies reveal that the chair conformation of the oxabicyclo[3.3.1]nonane system is thermodynamically favored, reducing ring strain. For derivatives like UB-165 (a nicotinic acetylcholine receptor agonist), rigid bicyclic frameworks enhance binding affinity by pre-organizing pharmacophoric groups .

Data Contradiction Analysis

Resolving discrepancies in stereochemical outcomes during reductive amination of bicyclic ketones

  • Methodological Answer : Conflicting reports on stereointegrity may arise from varying reductants (e.g., NaBH4_4 vs. LiAlH4_4) or solvent polarity. A systematic study using chiral HPLC and kinetic resolution experiments demonstrated that NaBH4_4 in THF preserves stereochemistry, while LiAlH4_4 induces partial racemization via a radical intermediate. Controlled reaction monitoring via in-situ IR spectroscopy is advised .

Structural and Functional Insights

Q. How do natural products with bicyclo[4.2.1]nonane cores inform biosynthetic engineering?

  • Methodological Answer : Terpenoid-derived natural products (e.g., fusicoccane diterpenes) utilize Diels-Alderase enzymes to form the bicyclo core. Heterologous expression of these enzymes in E. coli enabled semi-synthesis of azabicyclo analogs via precursor-directed biosynthesis. LC-MS/MS and isotopic labeling (e.g., 13^{13}C-glucose) track intermediate flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.